3-(Thiazol-5-yl)propanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h3-5H,1-2H2 |
InChI Key |
NVLQFEXDCYJOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCC=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Thiazol 5 Yl Propanal
Aldehyde Group Reactivity: Nucleophilic Additions and Condensation Reactions
The aldehyde functional group in 3-(Thiazol-5-yl)propanal is a key site for a variety of chemical transformations, primarily involving nucleophilic additions and condensation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.
Formation of Imines, Oximes, and Hydrazones
This compound readily reacts with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functionalities and for the construction of more complex molecular architectures.
The formation of these C=N double bond-containing derivatives typically proceeds via a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which then undergoes dehydration. These reactions are often catalyzed by either acid or base.
| Derivative | Reagent | General Reaction Conditions | Product Structure |
| Imine | Primary Amine (R-NH₂) | Mildly acidic or basic conditions, often with removal of water | |
| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic conditions | |
| Hydrazone | Hydrazine (NH₂-NH₂) or substituted hydrazines | Mildly acidic conditions |
This table presents illustrative reaction schemes for the formation of imines, oximes, and hydrazones from this compound based on established aldehyde chemistry.
Aldol Condensations and Knoevenagel Reactions
The presence of α-hydrogens on the carbon adjacent to the aldehyde group in this compound allows it to participate in aldol condensations. In the presence of a base, the α-proton can be abstracted to form an enolate, which can then act as a nucleophile, attacking another molecule of the aldehyde. The resulting β-hydroxy aldehyde can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde.
Similarly, this compound is a suitable substrate for the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. The product is typically an α,β-unsaturated compound.
| Reaction | Reactant | Catalyst | Typical Product |
| Aldol Condensation | Another molecule of this compound | Base (e.g., NaOH, KOH) | 2-Methyl-5-(thiazol-5-yl)pent-2-enal |
| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) | Weak base (e.g., piperidine, pyridine) | (E)-2-Cyano-5-(thiazol-5-yl)pent-2-enoic acid derivative |
This table provides representative examples of Aldol and Knoevenagel condensation reactions involving this compound.
Thiazole (B1198619) Ring Reactivity: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling
The thiazole ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms. While the thiazole ring is generally considered to be electron-deficient, it can still undergo certain electrophilic aromatic substitution and metal-catalyzed coupling reactions.
Functionalization at Unsubstituted Ring Positions
The thiazole ring has two unsubstituted carbon atoms, at the C2 and C4 positions. Theoretical calculations and experimental evidence for thiazole itself suggest that the C5 position is the most susceptible to electrophilic attack, followed by the C4 and then the C2 position. Given that the starting material is already substituted at C5, electrophilic substitution would be expected to occur at either the C2 or C4 position, with the C4 position being generally more favored in the absence of strongly directing groups. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions, although the electron-deficient nature of the thiazole ring often requires harsh reaction conditions.
Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide a powerful and versatile method for the functionalization of the thiazole ring. These reactions typically involve the coupling of a halogenated thiazole derivative with a suitable organometallic reagent in the presence of a palladium or other transition metal catalyst.
Regioselectivity in Ring Transformations
The regioselectivity of reactions on the thiazole ring is a critical consideration. In electrophilic aromatic substitution, the position of attack is governed by the electronic properties of the ring and any existing substituents. For this compound, the propanal group is weakly deactivating, which may further disfavor electrophilic attack.
In metal-catalyzed cross-coupling reactions, the regioselectivity is determined by the position of the halogen or other leaving group on the thiazole ring. Therefore, the synthesis of specifically substituted derivatives relies on the availability of the corresponding halogenated precursors.
Oxidative and Reductive Transformations of the Propanal Moiety
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.
The oxidation of the aldehyde to a carboxylic acid, 3-(Thiazol-5-yl)propanoic acid, can be achieved using a variety of common oxidizing agents.
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | 3-(Thiazol-5-yl)propanoic acid |
| Jones reagent (CrO₃/H₂SO₄) | 3-(Thiazol-5-yl)propanoic acid |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | 3-(Thiazol-5-yl)propanoic acid |
This table lists common oxidizing agents for the conversion of this compound to its corresponding carboxylic acid.
Conversely, the reduction of the aldehyde to the corresponding primary alcohol, 3-(Thiazol-5-yl)propan-1-ol, can be accomplished using various reducing agents. The choice of reducing agent can be important to avoid potential side reactions with the thiazole ring.
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | 3-(Thiazol-5-yl)propan-1-ol |
| Lithium aluminum hydride (LiAlH₄) | 3-(Thiazol-5-yl)propan-1-ol |
| Catalytic hydrogenation (H₂/Pd, Pt, or Ni) | 3-(Thiazol-5-yl)propan-1-ol |
This table outlines common reducing agents for the transformation of this compound to its corresponding primary alcohol.
Conversion to Carboxylic Acids and Esters
The aldehyde functionality of this compound is readily oxidized to a carboxylic acid, 3-(Thiazol-5-yl)propanoic acid. This transformation is a common and crucial step in the synthesis of various derivatives. Subsequently, the resulting carboxylic acid can be converted into a wide array of esters through esterification.
Oxidation to 3-(Thiazol-5-yl)propanoic Acid
The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. For aldehydes bearing a thiazole ring, a number of methods have been reported with high efficiency. A common approach involves the use of strong oxidizing agents in acidic media. For instance, a mixture of nitric acid and sulfuric acid has been successfully employed for the oxidation of thiazole aldehydes, affording the corresponding carboxylic acids in yields often exceeding 85%. The reaction is typically carried out at elevated temperatures, and the product can be isolated by adjusting the pH of the reaction mixture to the point of minimum solubility of the carboxylic acid.
Another effective method for the oxidation of thiazole derivatives involves the use of manganese dioxide (MnO2). This reagent offers a milder alternative and is often used in the synthesis of thiazole-4-carboxylic acid precursors. While specific conditions for this compound are not extensively detailed in the literature, general protocols for aldehyde oxidation are applicable. Reagents such as potassium dichromate(VI) in sulfuric acid, or Oxone®, are also known to effectively convert aldehydes to carboxylic acids.
Esterification of 3-(Thiazol-5-yl)propanoic Acid
Once 3-(Thiazol-5-yl)propanoic acid is obtained, it can be readily converted to its corresponding esters via several standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to achieve high yields of the ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction.
The general reaction for the Fischer esterification of 3-(Thiazol-5-yl)propanoic acid is as follows:
3-(Thiazol-5-yl)propanoic acid + R-OH (Acid Catalyst) ⇌ 3-(Thiazol-5-yl)propanoate + H2O
Where R can be a variety of alkyl or aryl groups, allowing for the synthesis of a diverse library of ester derivatives.
| Starting Material | Product | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| This compound | 3-(Thiazol-5-yl)propanoic acid | Nitric acid, Sulfuric acid, Reflux | >85 |
| 3-(Thiazol-5-yl)propanoic acid | Methyl 3-(thiazol-5-yl)propanoate | Methanol, Sulfuric acid (catalyst), Reflux | Not specified |
| 3-(Thiazol-5-yl)propanoic acid | Ethyl 3-(thiazol-5-yl)propanoate | Ethanol, Sulfuric acid (catalyst), Reflux | Not specified |
Reduction to Alcohols and Alkanes
The carbonyl group of this compound can also be reduced to either a primary alcohol, 3-(Thiazol-5-yl)propan-1-ol, or fully reduced to the corresponding alkane, 5-propylthiazole. These transformations provide access to another important class of derivatives with different physicochemical properties and potential applications.
Reduction to 3-(Thiazol-5-yl)propan-1-ol
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For this purpose, a variety of reducing agents can be employed. The most common and convenient reagents for this conversion are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and its ease of handling. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.
The general reaction for the reduction of this compound to its corresponding alcohol is as follows:
This compound + NaBH4 (in Methanol) → 3-(Thiazol-5-yl)propan-1-ol
Lithium aluminum hydride is a more powerful reducing agent and can also be used for this transformation. However, it is highly reactive and requires anhydrous conditions, typically using a solvent like diethyl ether or tetrahydrofuran.
Reduction to 5-Propylthiazole
The complete reduction of the aldehyde group in this compound to a methyl group, yielding 5-propylthiazole, can be accomplished through methods such as the Wolff-Kishner reduction. This reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (N2H4), followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures. The driving force for this reaction is the formation of nitrogen gas. A high-boiling solvent, such as ethylene glycol, is typically used to achieve the necessary reaction temperature.
The two-step process of the Wolff-Kishner reduction can be summarized as follows:
this compound + N2H4 → this compound hydrazone + H2O
this compound hydrazone + KOH (heat) → 5-Propylthiazole + N2 + H2O
This method is particularly useful for substrates that are sensitive to acidic conditions, which are required for other deoxygenation methods like the Clemmensen reduction.
| Starting Material | Product | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| This compound | 3-(Thiazol-5-yl)propan-1-ol | Sodium borohydride, Methanol | Not specified |
| This compound | 5-Propylthiazole | Hydrazine, Potassium hydroxide, Ethylene glycol, Heat | Not specified |
Advanced Analytical Characterization Methodologies for 3 Thiazol 5 Yl Propanal and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(Thiazol-5-yl)propanal, one would expect to observe distinct signals for the protons on the thiazole (B1198619) ring, the two methylene (B1212753) groups (-CH₂-) of the propyl chain, and the aldehydic proton (-CHO). The chemical shift of the aldehydic proton would be expected in the downfield region (typically 9-10 ppm). The splitting patterns of the methylene groups would provide information about their connectivity.
¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbon atoms of the thiazole ring, the two methylene carbons, and the carbonyl carbon of the aldehyde group. The carbonyl carbon would be expected to appear significantly downfield (typically 190-200 ppm).
Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) |
| Thiazole-H2 | 8.5 - 8.7 | Singlet (s) |
| Thiazole-H4 | 7.6 - 7.8 | Singlet (s) |
| Methylene (-CH₂-CHO) | 2.9 - 3.1 | Triplet (t) |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 200 - 203 |
| Thiazole-C2 | 150 - 153 |
| Thiazole-C4 | 140 - 143 |
| Thiazole-C5 | 120 - 123 |
| Methylene (-CH₂-CHO) | 45 - 48 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption bands would be:
A strong C=O stretching vibration for the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹.
C-H stretching vibrations for the aldehyde group, which are typically seen as two weak bands in the range of 2700-2850 cm⁻¹ and 2800-2900 cm⁻¹.
C-H stretching and bending vibrations for the alkyl chain and the thiazole ring.
C=N and C=C stretching vibrations associated with the thiazole ring in the fingerprint region (below 1600 cm⁻¹).
Hypothetical IR Absorption Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (aldehyde) | 1720 - 1740 | Strong |
| C-H (aldehyde) | 2700 - 2850, 2800 - 2900 | Weak |
| C-H (alkyl) | 2850 - 3000 | Medium |
| C=N (thiazole) | 1500 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₆H₇NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns could involve the loss of the aldehyde group (CHO), cleavage of the propyl chain, and fragmentation of the thiazole ring.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The thiazole ring in this compound contains π-electrons and would be expected to absorb in the UV region. The presence of the aldehyde group might slightly influence the absorption maximum (λmax).
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The separation would be based on the differential partitioning of the compound between the stationary and mobile phases. A UV detector would be suitable for detecting the compound as it elutes from the column, due to the UV absorbance of the thiazole ring. The retention time would be a characteristic feature for identification, and the peak area would be proportional to the concentration, allowing for purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its potential impurities by comparing the resulting mass spectrum with known fragmentation patterns.
In a typical GC-MS analysis for a thiazole derivative, the compound is injected into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Factors like column type, temperature programming, and carrier gas flow rate are optimized to achieve effective separation. For instance, the analysis of N-(5-vinyl-1,3-thiazolidin-2-ylidene)phenylamine, a related thiazole derivative, was performed using capillary gas chromatography-mass spectrometry, demonstrating the technique's applicability. nih.gov Similarly, a method for determining isothiazolinone biocides, which share the core thiazole ring structure, utilized GC-MS after a pre-concentration step. nih.gov The retention time, a key parameter in GC, is characteristic of the compound under specific chromatographic conditions. For example, in the GC analysis of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, a distinct peak was observed at a retention time of 10.904 minutes, confirming the compound's purity. aip.org
The table below outlines typical parameters that could be employed for the GC analysis of this compound, based on established methods for similar thiazole derivatives. nih.govaip.org
| Parameter | Value/Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
This table represents a hypothetical set of parameters for the analysis of this compound, extrapolated from methods used for other thiazole derivatives.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. orgchemboulder.com For this compound and its derivatives, TLC is performed on a plate coated with an adsorbent like silica gel. nih.gov The sample is spotted at the origin, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent). orgchemboulder.comlibretexts.org
The separation is based on the principle of differential adsorption. The choice of eluent is critical; a solvent system is selected to ensure that the components of the mixture have different affinities for the stationary phase and the mobile phase, resulting in different migration rates up the plate. rochester.edu The position of a compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov For thiazole derivatives, various solvent systems such as cyclohexane-ethyl acetate or petroleum ether-benzene have been successfully employed. researchgate.net
Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using specific staining reagents. orgchemboulder.comepfl.ch For thiazoles, spraying with a freshly prepared solution of sodium nitrite in hydrochloric acid can produce light green spots upon heating. epfl.ch
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates nih.govnih.gov |
| Mobile Phase (Eluent) | Cyclohexane - Ethyl Acetate (50:3) or Petroleum Ether - Benzene (1:3) researchgate.net |
| Sample Application | Capillary spotting on the baseline drawn ~1 cm from the bottom orgchemboulder.comlibretexts.org |
| Development | In a closed chamber saturated with eluent vapors orgchemboulder.comlibretexts.org |
| Visualization | UV light (254 nm) or chemical stain (e.g., sodium nitrite/HCl) epfl.ch |
| Quantification | Retention Factor (Rf) calculation |
This table summarizes common TLC conditions applicable to the analysis of thiazole compounds.
X-Ray Crystallography for Solid-State Structure Determination
The data obtained from an X-ray diffraction experiment is extensive. The table below presents representative crystallographic data for a thiazole derivative, illustrating the type of information obtained from such an analysis. nih.gov
| Parameter | Example Value (for 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) nih.gov |
| Chemical Formula | C₁₆H₉NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.60717(11) Å, b = 20.7275(5) Å, c = 12.6444(3) Å |
| Unit Cell Angles | α = 90°, β = 91.911(2)°, γ = 90° |
| Volume (V) | 1206.81(5) ų |
| Molecules per Unit Cell (Z) | 4 |
This table provides an example of crystallographic data for a complex thiazole derivative to illustrate the outputs of an X-ray crystallography study.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNS/O) in a sample. eltra.comvelp.com This method is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The technique typically involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich environment. eltra.com The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element present. eltra.com
The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govrsc.org Numerous studies on thiazole derivatives report the use of elemental analysis to confirm their structures, with results consistently falling within this accepted margin of error. nih.govmdpi.com
The theoretical and representative experimental elemental composition for thiazole compounds are presented below.
| Element | Theoretical % for C₆H₇NOS (this compound) | Found % for C₁₆H₁₆ClN₅S₂ mdpi.com | Found % for C₁₆H₉NO₂S nih.gov |
| Carbon (C) | 51.04 | 51.02 | 68.70 |
| Hydrogen (H) | 5.00 | 4.13 | 3.33 |
| Nitrogen (N) | 9.92 | 18.44 | 5.12 |
| Sulfur (S) | 22.71 | - | 11.60 |
This table shows the calculated theoretical elemental percentages for this compound and provides examples of experimentally found values for other thiazole derivatives to demonstrate the application of the technique.
Computational and Theoretical Investigations of 3 Thiazol 5 Yl Propanal Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These calculations could provide a wealth of information about 3-(Thiazol-5-yl)propanal, from its electronic stability to its potential reaction pathways.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
Electronic structure analysis focuses on the distribution of electrons within a molecule. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, highlighting sites for nucleophilic attack. For thiazole (B1198619) derivatives in general, the HOMO and LUMO are often delocalized over the aromatic thiazole ring. However, without specific calculations for this compound, the precise energies and spatial distributions of these orbitals, and thus its specific reactivity, remain theoretical.
Molecular Orbital Theory and Reactivity Predictions
Molecular Orbital (MO) theory provides a sophisticated model of chemical bonding and reactivity. researchgate.net By calculating the energies and coefficients of all molecular orbitals, a detailed picture of the molecule's electronic landscape can be constructed. researchgate.net This allows for the prediction of various chemical properties, including ionization potential, electron affinity, and the sites most susceptible to chemical reactions. The energy gap between the HOMO and LUMO, for instance, is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov While this is a foundational principle, its specific application to predict the reactivity of this compound requires dedicated computational studies that have not yet been published.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. ijpsr.com The propanal side chain of this compound can rotate around its single bonds, leading to various conformers. A computational conformational search would identify the most stable (lowest energy) conformers and the energy barriers between them. This "energy landscape" is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Studies on other flexible molecules demonstrate the power of this approach, but a specific energy landscape for this compound is not available. nih.govnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a highly versatile and widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (corresponding to infrared spectra), and the electronic parameters discussed above (HOMO-LUMO energies, etc.). nih.govtandfonline.com For many thiazole-containing systems, DFT has been successfully used to correlate theoretical predictions with experimental observations. researchgate.net A DFT study on this compound would provide a robust and detailed understanding of its fundamental chemical properties, but such a study has not been found in the existing literature.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, potentially in a solvent like water, would reveal its dynamic behavior. This would provide insights into its conformational flexibility, how it interacts with solvent molecules, and the average shapes it adopts in a more realistic environment. This technique is particularly valuable for understanding the behavior of flexible molecules in solution, but no MD simulation studies specific to this compound have been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms, understand why certain products are favored, and predict reaction rates. For this compound, this could involve modeling its oxidation, reduction, or participation in condensation reactions. For example, quantum chemical methods have been used to explore the metabolic reactions of the thiazole ring in various drugs, identifying the most likely pathways of biotransformation. nih.gov Applying these methods to this compound could predict its metabolic fate or its behavior in synthetic chemical reactions, though this specific research has not yet been undertaken.
Ligand Efficiency and Drug-Likeness Assessment (Methodological Framework)
The evaluation of a compound's potential as a drug candidate is a critical step in the drug discovery process. This assessment often involves the analysis of various physicochemical properties to predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The methodological framework for assessing the ligand efficiency and drug-likeness of a compound like this compound typically involves a combination of computational tools and established rules of thumb.
A primary and widely adopted framework is Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a specific set of molecular properties. These criteria are not meant to predict pharmacological activity but rather to assess the likelihood of a compound having favorable oral bioavailability. The parameters considered under Lipinski's Rule of Five are:
Molecular Weight (MW): A molecular weight of less than 500 Daltons is generally preferred.
LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a compound, should ideally be less than 5.
Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (typically the sum of -OH and -NH groups) should not exceed 5.
Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors (typically the sum of oxygen and nitrogen atoms) should not exceed 10.
Compounds that adhere to these guidelines are considered to have a higher probability of being orally bioavailable.
In the absence of specific experimental data for this compound, the predicted physicochemical properties of a closely related analog, 3-(Thiazol-5-yl)propanoic acid, can provide valuable insights. The computed properties for this analog are summarized in the table below.
Table 1: Predicted Physicochemical Properties for 3-(Thiazol-5-yl)propanoic acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 |
| LogP | 1.1603 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Data sourced from computational predictions for the analog 3-(Thiazol-5-yl)propanoic acid. chemscene.comchemscene.com
Based on these predicted values for a similar structure, this compound is likely to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral drug-likeness. The low molecular weight, optimal LogP value, and limited number of hydrogen bond donors and acceptors all fall within the desired ranges. The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with drug transport properties, and the predicted value for the analog is also within a range generally considered favorable for good cell permeability.
Molecular Docking Studies (Methodological Framework)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in understanding the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This method provides insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex.
The general methodological framework for conducting molecular docking studies with a compound like this compound involves several key steps:
Preparation of the Ligand: The three-dimensional structure of the ligand, this compound, is generated and optimized to its lowest energy conformation. This is typically done using molecular modeling software.
Selection and Preparation of the Protein Target: A specific protein target of interest is chosen based on its relevance to a particular disease. The 3D structure of the protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
Defining the Binding Site: The active site or the binding pocket of the protein is identified. This can be determined from the co-crystallized ligand in the experimental structure or predicted using computational tools.
Docking Simulation: A docking algorithm is used to systematically explore different conformations and orientations of the ligand within the defined binding site of the protein. The algorithm scores each pose based on a scoring function that estimates the binding affinity.
Analysis of Docking Results: The results are analyzed to identify the most favorable binding poses, which are typically those with the lowest docking scores (indicating higher predicted binding affinity). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues, are examined in detail.
While no specific molecular docking studies for this compound have been reported in the reviewed literature, numerous studies have employed this methodology to investigate the therapeutic potential of other thiazole derivatives against a variety of protein targets. For instance, thiazole-containing compounds have been docked into the active sites of enzymes, receptors, and other proteins implicated in diseases such as cancer, microbial infections, and inflammatory disorders. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov These studies have demonstrated the utility of molecular docking in elucidating the structure-activity relationships of thiazole derivatives and in guiding the design of more potent and selective inhibitors.
The insights gained from such studies on related thiazole compounds can inform the selection of potential protein targets for future molecular docking investigations of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Routes
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. For 3-(Thiazol-5-yl)propanal and its derivatives, which may possess stereogenic centers, the development of novel stereoselective synthetic routes is a critical area for future research.
Current research on thiazole (B1198619) synthesis has demonstrated the potential for stereoselectivity. For instance, chemo- and stereoselective methods for the synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups have been reported, yielding products with specific olefin geometries. nih.govacs.org These methods, which can distinguish between C-C double and triple bonds, offer a pathway to functionalized thiazoles with high stereocontrol. nih.govacs.org Future work could adapt these principles to control the stereochemistry of substituents on the propanal side chain of this compound.
Furthermore, the broader field of asymmetric synthesis offers numerous strategies that could be applied. Organocatalysis, biocatalysis, and transition-metal catalysis are powerful tools for establishing stereocenters. Future investigations will likely focus on applying these catalytic systems to the synthesis of chiral this compound derivatives, enabling access to enantiomerically pure compounds for biological evaluation.
Exploration of Unconventional Catalytic Systems
The quest for more efficient, sustainable, and selective chemical transformations has led to the exploration of unconventional catalytic systems. For the synthesis and functionalization of this compound, these novel catalysts hold significant promise.
Biocatalysts: The use of enzymes and whole-cell systems in organic synthesis is a rapidly growing field. Biocatalysts, such as chitosan-based hydrogels, have been successfully employed as eco-friendly catalysts for the synthesis of thiazole derivatives under mild conditions, such as ultrasonic irradiation. mdpi.comnih.govacs.orgresearchgate.net These biocatalysts offer advantages like high yields, reusability, and reduced reaction times. mdpi.comnih.gov Future research could explore the use of specific enzymes to catalyze the stereoselective synthesis or transformation of this compound.
Photocatalysis: Light-driven chemical reactions offer a green and powerful approach to organic synthesis. Photocatalytic methods have been developed for the synthesis of thiazoles, demonstrating the potential for forming C-S and C-N bonds under ambient conditions. organic-chemistry.orgresearchgate.net The use of thiazolo[5,4-d]thiazole-based materials as organic photoredox catalysts has also been investigated for driving chemical reactions with high yields. charlotte.edu Applying photocatalysis to the synthesis of the this compound core or for the late-stage functionalization of its derivatives is a promising avenue for future exploration. A recent photochemical method even allows for the precise rearrangement of thiazoles, opening new synthetic routes to complex derivatives. chemistryworld.com
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and recyclability. tcichemicals.com They can also act as catalysts. tandfonline.com Thiazolium-based ionic liquids have been synthesized and their applications are being explored. benthamdirect.comrsc.orgresearchgate.net The use of ionic liquids as both solvent and catalyst for the synthesis of this compound could lead to more sustainable and efficient processes.
| Catalytic System | Potential Application for this compound | Key Advantages |
| Biocatalysts | Stereoselective synthesis and transformations | Eco-friendly, mild conditions, high selectivity |
| Photocatalysis | Synthesis of the thiazole ring and functionalization | Green energy source, novel reactivity |
| Ionic Liquids | Green solvent and catalyst for synthesis | Recyclable, tunable properties, enhanced reaction rates |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.govdurham.ac.uk This technology is particularly well-suited for the multi-step synthesis of complex molecules like functionalized thiazoles. nih.govmdpi.comnih.gov
The automated, multi-step continuous flow synthesis of various thiazole-containing heterocycles has been successfully demonstrated. nih.govacs.org These processes allow for the rapid and efficient production of complex drug-like molecules without the need for isolating intermediates. nih.gov Future research will undoubtedly focus on developing a continuous flow process for the synthesis of this compound. This would involve the integration of reaction, separation, and purification steps into a single, automated platform, enabling rapid library synthesis for biological screening.
Advanced Computational Design of Next-Generation Thiazole-Propanal Derivatives
In silico methods are becoming indispensable tools in modern drug discovery and materials science. Computational chemistry allows for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental work.
For this compound, computational approaches can be used to design next-generation derivatives with enhanced biological activity or improved material properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of thiazole derivatives with their biological activity. These models can then be used to predict the activity of novel, untested compounds.
Molecular docking studies can simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.net This allows for the design of molecules with improved binding affinity and selectivity. nih.govnih.govmdpi.com Furthermore, computational tools can be used to predict the pharmacokinetic properties of new compounds, aiding in the design of drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
| Computational Technique | Application for this compound Derivatives |
| QSAR | Predict biological activity and guide the design of more potent analogs. |
| Molecular Docking | Elucidate binding modes with biological targets and design molecules with improved affinity. |
| ADME Prediction | Forecast pharmacokinetic properties to aid in the development of drug-like molecules. |
Investigation into the Broader Scope of Chemical Transformations
While the synthesis of the this compound scaffold is a key research focus, exploring the full range of its chemical reactivity is equally important for unlocking its potential. Future research will likely delve into a broader scope of chemical transformations involving both the thiazole ring and the propanal side chain.
The thiazole ring itself can undergo various functionalization reactions, such as direct arylation, to introduce molecular diversity. organic-chemistry.org The propanal side chain, with its reactive aldehyde group, is a versatile handle for a wide array of chemical modifications. This includes, but is not limited to, aldol reactions, reductive aminations, and Wittig-type reactions to build more complex molecular architectures. Understanding and expanding the repertoire of chemical transformations for this compound will be crucial for its application in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
